1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-
Description
1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-, is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is distinguished by a methoxy group at the 5-position and a phenylsulfonyl substituent at the 1-position (Figure 1). The 5-methoxy group facilitates hydrogen bonding with residue G485 in FGFR1, while the phenylsulfonyl moiety interacts with D641 via hydrogen bonding, enhancing binding affinity and selectivity . This compound exemplifies structure-based drug design, where substituents are strategically placed to optimize interactions within hydrophobic pockets and hinge regions of kinases .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-methoxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-12-9-11-7-8-16(14(11)15-10-12)20(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSWFCNOLCXXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Attachment of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenylsulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an FGFR inhibitor, which is crucial in cancer research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting FGFRs, this compound can disrupt these processes, leading to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are best understood through comparison with structurally analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
Structural and Electronic Differences
- 5-Position Substitution : The 5-methoxy group in the target compound enables hydrogen bonding with G485 in FGFR1, a critical interaction absent in derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 6c ) or lipophilic substituents (e.g., bromo in ). Methoxy’s polarity also improves aqueous solubility compared to bromo or trifluoromethyl groups .
- 1-Position Substitution : The phenylsulfonyl group at the 1-position distinguishes the target compound from analogs with unsubstituted NH (e.g., 6c, 6d). This substituent enhances stability by preventing metabolic oxidation and contributes to hydrogen bonding with D641 in FGFR1 .
Physicochemical Properties
- Solubility : The 5-methoxy group enhances polarity, improving solubility compared to bromo- or trifluoromethyl-substituted analogs .
- Metabolic Stability : The phenylsulfonyl group reduces susceptibility to cytochrome P450-mediated metabolism, increasing half-life relative to NH-unsubstituted derivatives .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and growth factor receptors. The compound 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)- (CAS No. 397842-89-6) is a notable member of this class and has shown promising potential in various therapeutic applications.
Synthesis and Structure
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves reactions that modify the core structure to enhance biological activity. The specific compound features a phenylsulfonyl group at the 1-position and a methoxy group at the 5-position, which are critical for its interaction with biological targets.
1. Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Recent studies have highlighted the potent inhibitory effects of 1H-pyrrolo[2,3-b]pyridine derivatives on FGFRs. For instance, one derivative demonstrated an IC50 value of 1900 nM against FGFR1, indicating significant potency. Modifications to the substituents at the 5-position have been shown to enhance this activity further, with some derivatives exhibiting up to a 20-fold increase in FGFR1 inhibition compared to the parent compound .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 1900 | FGFR1 |
| Modified Derivative | ~100 | FGFR1 |
2. Anti-proliferative Activity
The anti-proliferative effects of these compounds have been evaluated against various cancer cell lines. For example, certain derivatives showed significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest .
3. Phosphodiesterase Inhibition
Another area of interest is the inhibition of phosphodiesterases (PDEs). A related study identified a series of pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that selectively inhibited PDE4B, demonstrating anti-inflammatory properties by significantly reducing TNF-α release from macrophages subjected to pro-inflammatory stimuli .
4. Kinase Inhibition
The compound has also been studied for its potential as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders. The ability to inhibit SGK-1 suggests potential therapeutic applications in treating diseases associated with dysregulated kinase activity .
Case Studies
Several case studies have demonstrated the efficacy of pyrrolo[2,3-b]pyridine derivatives:
- Case Study 1 : A derivative was tested in vivo for its ability to reduce tumor size in mouse models of breast cancer. Results indicated a significant reduction in tumor volume compared to controls.
- Case Study 2 : A study on anti-inflammatory effects showed that a specific derivative reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for preparing 5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core formation : Cyclization of substituted pyridine precursors under controlled pH and temperature (e.g., using acetic acid at 120°C) to form the pyrrolopyridine scaffold .
Sulfonylation : Introduction of the phenylsulfonyl group via reaction with phenylsulfonyl chloride in the presence of a base (e.g., NaH) at 0°C to room temperature .
Methoxy group installation : Methoxylation at position 5 using methylating agents like methyl iodide under basic conditions .
- Critical Parameters : Reaction yields depend on solvent choice (e.g., toluene/ethanol mixtures for Suzuki couplings) and reagent stoichiometry .
Q. How is the structural identity and purity of the compound confirmed in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions (e.g., methoxy at C5, sulfonyl at N1) and ring fusion .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNOS) .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection .
Q. What are the primary biological targets or mechanisms associated with this compound?
- Methodological Answer : The phenylsulfonyl-pyrrolopyridine scaffold is implicated in fibroblast growth factor receptor (FGFR) inhibition.
- Assays : FGFR kinase inhibition is measured via fluorescence-based enzymatic assays (IC values typically in nM range) .
- Structure-Activity Relationship (SAR) : The sulfonyl group enhances binding affinity to FGFR’s ATP-binding pocket, while the methoxy group modulates solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?
- Methodological Answer :
- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of sulfonyl chloride .
- Temperature Control : Slow addition of sulfonyl chloride at 0°C followed by gradual warming reduces side reactions .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Data-Driven Example : A study reported a 25% yield increase by switching from dichloromethane to THF and using NaH as a base .
Q. How do structural modifications (e.g., halogenation, dioxolane addition) impact bioactivity?
- Methodological Answer :
- Halogenation : Introducing chloro or fluoro groups at C4 (e.g., as in 4-chloro derivatives) enhances FGFR selectivity but may reduce solubility .
- Dioxolane Moieties : Addition of 1,3-dioxolane at C5 improves metabolic stability (e.g., in vivo half-life extended by 2.5× in murine models) .
- Comparative Data :
| Compound | FGFR1 IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 5-Methoxy derivative | 12.3 | 8.2 |
| 4-Chloro-5-dioxolane analog | 8.7 | 5.1 |
| (Source: ) |
Q. How can contradictory data on off-target effects (e.g., kinase promiscuity) be resolved?
- Methodological Answer :
- Selectivity Profiling : Use kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Molecular Dynamics (MD) Simulations : Predict binding modes to non-FGFR kinases (e.g., VEGFR2) and guide structural refinements .
- Crystallography : Co-crystallization with FGFR1 and competing kinases to map critical binding residues .
Q. What advanced analytical techniques are recommended for studying degradation products during stability testing?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
